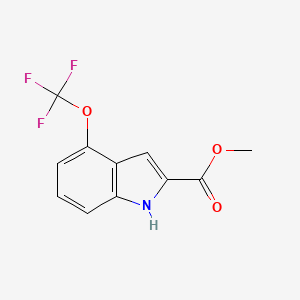
methyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate
Overview
Description
Methyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The trifluoromethoxy group is a fluorinated substituent that is finding increased utility in bioactives .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific study data, it’s difficult to provide an accurate molecular structure analysis .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Trifluoromethoxy groups are known to exhibit unique reactivity .
Scientific Research Applications
Synthesis and Chemical Applications
Methyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate and its derivatives are prominently utilized in chemical synthesis. Poon and Dudley (2006) discussed the utilization of a stable, neutral organic salt, which is instrumental in converting alcohols into benzyl ethers, indicating potential applications in organic synthesis and chemical modification processes (Poon & Dudley, 2006). Furthermore, the synthesis of 4H-furo[3,2-b]indole derivatives, as detailed by Tanaka, Yakushijin, and Yoshina (1979), showcases its role in creating complex organic compounds (Tanaka, Yakushijin, & Yoshina, 1979).
Pharmaceutical and Biological Properties
In the realm of pharmaceuticals and biology, this compound and its analogs exhibit notable characteristics. Lanke, Bettadapur, and Prabhu (2016) revealed the potential of this compound in achieving site selectivity in the indole framework by manipulating the properties of the ketone directing group, hinting at its significance in medicinal chemistry (Lanke, Bettadapur, & Prabhu, 2016). Additionally, Feng and Ngai (2016) demonstrated the synthesis of ortho-trifluoromethoxylated aniline derivatives, which could serve as pivotal synthetic building blocks for pharmaceuticals, agrochemicals, and functional materials, highlighting its versatility and importance in various industrial applications (Feng & Ngai, 2016).
Pesticide Synthesis and Environmental Considerations
The role of this compound extends to the field of agrochemicals as well. Jiafu Zhang, Lingzi Zhang, and Dequn Sun (2011) elucidated a novel method for synthesizing methyl (4-trifluoromethoxy)phenylcarbamate, a key intermediate in manufacturing various pesticides. This method promises high yield, low cost, and reduced pollution, thus contributing to more sustainable and efficient agricultural practices (Jiafu Zhang, Lingzi Zhang, & Dequn Sun, 2011).
Mechanism of Action
Target of Action
The primary targets of a compound depend on its chemical structure and properties. For instance, compounds with a trifluoromethoxy group are often used in the design of inhibitors of soluble epoxide hydrolase (sEH), a promising target for therapy of hypertonia, tuberculosis, renal pathologies, and other diseases .
Mode of Action
The mode of action of a compound refers to how it interacts with its target. For example, in the case of sEH inhibitors, the compound binds to the active site of the enzyme, preventing it from carrying out its function .
Result of Action
The molecular and cellular effects of a compound’s action would depend on its mode of action and the biochemical pathways it affects. For an sEH inhibitor, the result of action could be a decrease in inflammation and blood pressure .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO3/c1-17-10(16)8-5-6-7(15-8)3-2-4-9(6)18-11(12,13)14/h2-5,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHAFUVQADNZSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC=C2OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(4-Cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1518039.png)
![Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine](/img/structure/B1518040.png)
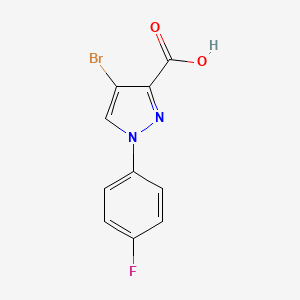
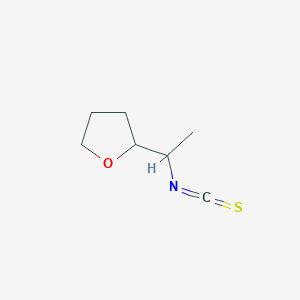
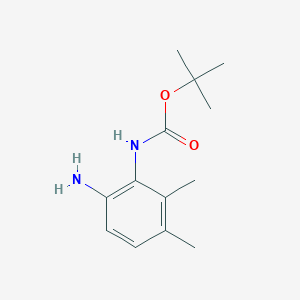
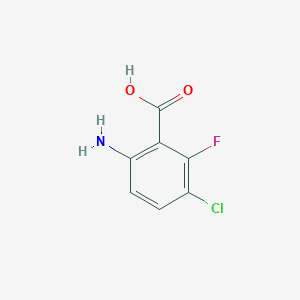
![3-Amino-1-[4-(dimethylamino)phenyl]urea](/img/structure/B1518052.png)
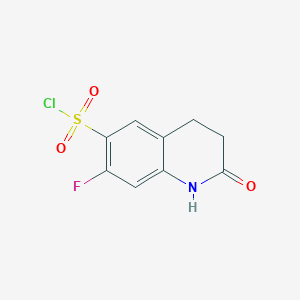
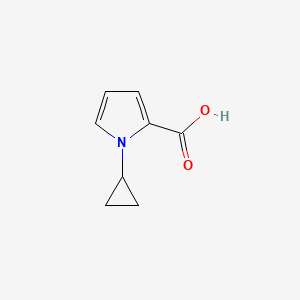

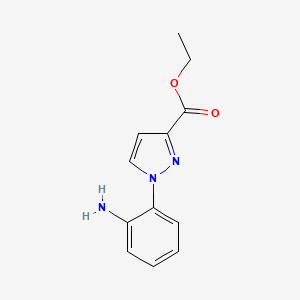
![2-{4-[2-Amino-4-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1518059.png)
![3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1518060.png)
![3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B1518061.png)